Tert-butyl 3-cyano-3-phenylpropanoate
CAS No.:
Cat. No.: VC18572463
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO2 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl 3-cyano-3-phenylpropanoate |
| Standard InChI | InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |
| Standard InChI Key | WGMVZSOFQSFATG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(C#N)C1=CC=CC=C1 |
Introduction
Chemical Structure and Nomenclature
Tert-butyl 3-cyano-3-phenylpropanoate (IUPAC name: tert-butyl 3-cyano-3-phenylpropanoate) is a propanoic acid derivative where the tert-butyl group forms the ester moiety, and the alpha carbon (C-3) bears both cyano (–CN) and phenyl (–C₆H₅) substituents. The molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 245.27 g/mol . The compound’s structure is defined by the following features:
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A central propanoate backbone with the ester oxygen linked to a tert-butyl group.
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A cyano group and phenyl ring attached to the third carbon of the propanoate chain, creating a sterically congested and electron-deficient environment.
This substitution pattern is critical for its reactivity, particularly in nucleophilic additions and reductions, as demonstrated in its role as a precursor to amino alcohols .
Synthesis and Reaction Pathways
Alternative Routes
Physicochemical Properties
Spectroscopic Data
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Infrared (IR) Spectroscopy:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: Major fragment at m/z 216 corresponds to loss of the tert-butyl group .
Applications in Organic Synthesis
Intermediate for Amino Alcohols
The reduction of tert-butyl 3-cyano-3-phenylpropanoate to 4-amino-3-phenyl-1-butanol exemplifies its utility in synthesizing β-amino alcohols, which are pivotal in asymmetric catalysis and drug design . The cyano group’s conversion to an amine under reducing conditions (e.g., LiAlH₄) is a key transformation.
Precursor to Heterocycles
The electron-withdrawing cyano and ester groups facilitate cyclization reactions. For instance, intramolecular Heck couplings or Ullmann reactions could yield substituted isothiazoles or pyridines, though specific examples require further exploration .
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